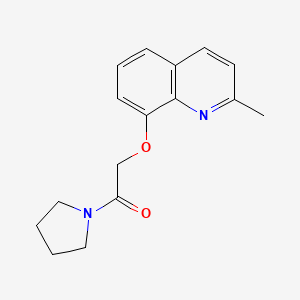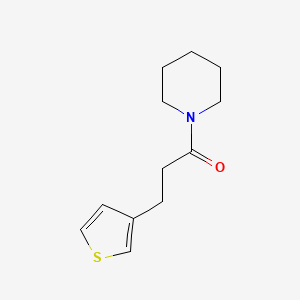![molecular formula C16H18N4O2 B7501019 1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7501019.png)
1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone, also known as P4E, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects, including the suppression of tumor growth and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects
1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects in the body. These effects include the suppression of tumor growth, the prevention of neurodegenerative diseases, and the modulation of the immune system. 1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone for lab experiments is its high potency. This high potency allows researchers to use smaller amounts of the compound, which can reduce costs and increase efficiency. However, one of the limitations of 1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone. One area of interest is in the development of new drugs based on 1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone. Researchers are also interested in exploring the potential of 1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, there is interest in studying the mechanism of action of 1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone in more detail to gain a better understanding of its potential applications.
Synthesemethoden
The synthesis of 1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone involves the reaction of 4-(4-pyrazol-1-ylbenzoyl)piperazine with ethanone. The reaction is typically carried out in the presence of a catalyst and under specific conditions, such as temperature and pressure. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research is in the development of new drugs. 1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-(4-pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-13(21)18-9-11-19(12-10-18)16(22)14-3-5-15(6-4-14)20-8-2-7-17-20/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERQFPYSHYEKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)


![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)

![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)

![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)

![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)
